4-Desmethoxy-4-nitro Omeprazole
Overview
Description
4-Desmethoxy-4-nitro Omeprazole: is a derivative of Omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. This compound is characterized by the absence of a methoxy group and the presence of a nitro group, which distinguishes it from its parent compound, Omeprazole .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethoxy-4-nitro Omeprazole typically involves the nitration of 4-Desmethoxy Omeprazole. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the desired position on the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Desmethoxy-4-nitro Omeprazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like thiols or amines are used in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Desmethoxy-4-nitro Omeprazole has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of proton pump inhibitors.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of other pharmaceutical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 4-Desmethoxy-4-nitro Omeprazole is similar to that of Omeprazole. It acts as a proton pump inhibitor by binding to the H+/K+ ATPase enzyme in the gastric parietal cells, thereby inhibiting the final step of acid production. This leads to a reduction in gastric acid secretion and provides relief from acid-related disorders .
Comparison with Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: An enantiomer of Omeprazole with improved pharmacokinetic properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action
Uniqueness: 4-Desmethoxy-4-nitro Omeprazole is unique due to its specific structural modifications, which may confer different pharmacological properties and potential therapeutic applications compared to its parent compound and other similar proton pump inhibitors .
Properties
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-9-7-17-14(10(2)15(9)20(21)22)8-25(23)16-18-12-5-4-11(24-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDONLPWKWJOCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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